Cardiac Safety Advantage: Reduced QT Prolongation Versus Quinidine
A direct head-to-head electrocardiographic comparison in patients treated for Plasmodium falciparum malaria revealed that quinine-treated subjects exhibited no evidence of cardiotoxicity despite plasma concentrations reaching up to 20 mg/L, whereas quinidine treatment resulted in significantly greater QT interval prolongation [1]. This differentiation supports the preferential selection of quinine over quinidine for pediatric malaria and in settings where cardiac monitoring is limited, despite both compounds demonstrating comparable antimalarial efficacy [2].
| Evidence Dimension | QT Interval Prolongation |
|---|---|
| Target Compound Data | No cardiotoxicity at plasma concentrations up to 20 mg/L |
| Comparator Or Baseline | Quinidine: Significant QT prolongation observed |
| Quantified Difference | Quinidine QT prolongation notably greater; mean ratio of change in corrected QT interval 3.2%·mg⁻¹·L⁻¹ for quinidine |
| Conditions | Clinical study in 31 quinine-treated patients and 14 quinidine-treated patients with P. falciparum malaria |
Why This Matters
Lower cardiotoxicity risk enables safer administration in vulnerable populations and reduces the need for intensive cardiac monitoring during treatment.
- [1] White NJ, et al. Quinine and quinidine: a comparison of EKG effects during the treatment of malaria. J Cardiovasc Pharmacol. 2012. View Source
- [2] Core.ac.uk. In vitro evaluation of quinidine sensitivity in Brazilian Plasmodium falciparum isolates: comparative analysis to quinine and chloroquine. View Source
